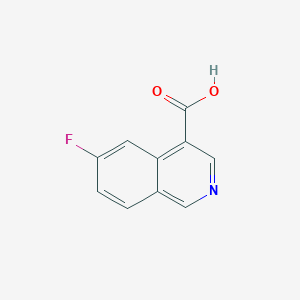

6-Fluoroisoquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

作用機序

Target of Action

Similar compounds have been found to inhibit various enzymes and receptors

Mode of Action

It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting their function . The specific interactions between 6-Fluoroisoquinoline-4-carboxylic acid and its targets remain to be elucidated.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as apoptosis

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity and induce apoptotic dna fragmentation

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroisoquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the reaction of 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxyran-2-yl)quinoline, followed by the elimination of the protective group and alkylation of the piperidinyl fragment .

Industrial Production Methods: Industrial production methods often utilize microwave-assisted processes, which are efficient and yield high purity products. These methods involve condensation reactions between isatins and sodium pyruvate under microwave irradiation to produce quinoline-2,4-dicarboxylic acid derivatives .

化学反応の分析

Types of Reactions: 6-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline-4-carboxylic acid derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

6-Fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes

類似化合物との比較

Fluoroquinolones: Known for their antibacterial properties.

Isoquinoline derivatives: Used in various medicinal applications.

Tetrahydroisoquinoline derivatives: Studied for their neurotoxicity and potential therapeutic uses

Uniqueness: 6-Fluoroisoquinoline-4-carboxylic acid stands out due to its unique combination of a fluorine atom and an isoquinoline ring, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for research and industrial applications .

生物活性

6-Fluoroisoquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. Its chemical formula is C10H6FNO2, and it can be synthesized through various methods, including modifications of existing quinoline derivatives.

Anticancer Activity

Recent studies have demonstrated that 6-fluoroisoquinoline derivatives exhibit significant anticancer properties. For instance, a related compound, P6, has shown potent inhibitory activity against MLLr leukemic cell lines, with IC50 values ranging from 0.87 to 1.90 µM across different cell types (THP-1, MOLM-13, SEM, MV4-11) . The mechanism of action involves:

- Cell Cycle Arrest : P6 induced G0/G1 phase cell cycle arrest without triggering apoptosis, suggesting a differentiation-based mechanism rather than direct cytotoxicity .

- Differentiation Induction : Treated cells exhibited increased size and altered nuclear-cytoplasmic ratios, indicating differentiation .

Antimicrobial Activity

The antibacterial potential of 6-fluoroisoquinoline derivatives has also been explored. In vitro studies have shown that these compounds possess significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 1 µg/mL against certain bacterial strains .

Table 1: Antimicrobial Activity of 6-Fluoroisoquinoline Derivatives

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 2.4 | 3.1 |

| Compound B | 1 | 1 |

| Compound C | >100 | 50 |

Structure-Activity Relationship (SAR)

The biological activity of 6-fluoroisoquinoline derivatives is influenced by structural modifications. Studies indicate that the presence of fluorine atoms at specific positions enhances antibacterial potency . For example, compounds with additional halogen substitutions often exhibit improved activity profiles.

Case Studies and Research Findings

A notable study evaluated the effects of various derivatives on cancer cell lines and demonstrated that modifications to the isoquinoline structure significantly impacted their biological activity. The study highlighted the importance of molecular docking studies in predicting binding affinities to target proteins involved in cancer progression .

Additionally, research has shown that certain derivatives can selectively inhibit specific kinases involved in cancer signaling pathways, further supporting their potential as therapeutic agents .

特性

IUPAC Name |

6-fluoroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOAASBHTUUEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。